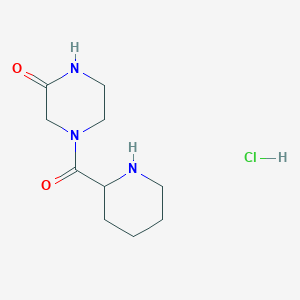

![molecular formula C7H9N3 B1441856 5,6,7,8-Tetrahidroprido[3,4-B]pirazina CAS No. 405162-62-1](/img/structure/B1441856.png)

5,6,7,8-Tetrahidroprido[3,4-B]pirazina

Descripción general

Descripción

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a chemical compound . It has a molecular formula of C7H9N3 and a molecular weight of 135.17 . It is also known as 5H,6H,7H,8H-PYRIDO[3,4-B]PYRAZINE .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives has been reported in several studies . For example, one patent describes the synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, which are structurally similar to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine .Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine are not detailed in the sources I found, there are studies discussing the reactions of structurally similar compounds .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Los derivados de 5,6,7,8-Tetrahidroprido[3,4-B]pirazina son intermediarios valiosos en la síntesis farmacéutica. Se utilizan para crear compuestos con posibles efectos terapéuticos. Por ejemplo, se han sintetizado derivados como el ácido 6-(terc-butoxicarbonil)-5,6,7,8-tetrahidroprido[3,4-b]pirazina-7-carboxílico y están disponibles para modificaciones químicas adicionales .

Inhibición del GPCR-6

Estos compuestos se han estudiado por su actividad inhibitoria sobre el GPCR-6, un receptor acoplado a proteína G. Los GPCR son una gran familia de receptores de la superficie celular que juegan un papel en varios procesos fisiológicos. Inhibir el GPCR-6 puede ser significativo para tratar enfermedades relacionadas con estos receptores .

Modelado de la relación cuantitativa estructura-actividad (QSAR)

Los derivados de this compound se han utilizado en el modelado QSAR para predecir la actividad inhibitoria de los compuestos. Los modelos QSAR ayudan a comprender las propiedades fisicoquímicas esenciales para la actividad biológica y pueden ayudar en el diseño de nuevos fármacos .

Optimización de la cabeza de serie en el descubrimiento de fármacos

Las características estructurales de los derivados de this compound los hacen adecuados para la optimización de la cabeza de serie en el descubrimiento de fármacos. Modificando estos compuestos, los investigadores pueden mejorar su afinidad de unión y biodisponibilidad, haciéndolos más efectivos como posibles medicamentos .

Acoplamiento molecular y simulación dinámica

Estos compuestos se utilizan en simulaciones de acoplamiento molecular y dinámica para estudiar sus interacciones con los objetivos biológicos. Este enfoque computacional es crucial para predecir cómo un fármaco se unirá a su objetivo y para comprender su mecanismo de acción .

Evaluación de las propiedades ADMET

Las propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad) de los derivados de this compound se evalúan para predecir su seguridad y eficacia como fármacos. Esta evaluación es vital para determinar el potencial de estos compuestos para convertirse en medicamentos aprobados .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPONSZGOXQPNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405162-62-1 | |

| Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?

A1: The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []

Q2: How does the structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives relate to their activity as HB-EGF shedding inhibitors?

A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.

Q3: What insights can QSAR models provide for developing new 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives with improved GPCR-6 inhibitory activity?

A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)

![3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441780.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)

![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)

![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)

![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)

![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)